molecular formula C13H13N5 B1660012 9-Phenethyladenine CAS No. 7051-86-7

9-Phenethyladenine

Katalognummer: B1660012
CAS-Nummer: 7051-86-7
Molekulargewicht: 239.28 g/mol
InChI-Schlüssel: MALQBKDZBRRFOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Phenethyladenine is an adenine derivative characterized by a phenethyl group (-CH₂CH₂C₆H₅) substituted at the N9 position of the purine ring. This structural modification distinguishes it from natural adenine and imparts unique physicochemical and biological properties.

Eigenschaften

CAS-Nummer

7051-86-7

Molekularformel

C13H13N5

Molekulargewicht

239.28 g/mol

IUPAC-Name

9-(2-phenylethyl)purin-6-amine

InChI

InChI=1S/C13H13N5/c14-12-11-13(16-8-15-12)18(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16)

InChI-Schlüssel

MALQBKDZBRRFOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(N=CN=C32)N

Kanonische SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(N=CN=C32)N

Andere CAS-Nummern

7051-86-7

Löslichkeit

>35.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Alkylation of Adenine with Phenethyl Halides

This method leverages the nucleophilic character of adenine’s 9-position under basic conditions.

Key Steps :

  • Activation of Adenine : Adenine is deprotonated using a strong base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent (DMF or THF).
  • Nucleophilic Substitution : Phenethyl bromide or chloride reacts with the deprotonated adenine, forming the 9-phenethylated product.
  • Purification : Crude product is isolated via recrystallization or column chromatography.

Advantages :

  • Simplicity and cost-effectiveness.
  • Minimal requirement for specialized reagents.

Limitations :

  • Potential side reactions due to adenine’s reactive amino and hydroxyl groups.
  • Moderate yields (50–70%) reported in analogous alkylation reactions.

Palladium-Catalyzed Coupling Reactions

Inspired by Sonogashira and Suzuki-Miyaura reactions used for alkynyladenine derivatives, this approach may involve aryl or alkyl coupling.

Hypothetical Protocol for this compound :

  • Bromination of Adenine : Introduce a bromine atom at the 9-position using N-bromosuccinimide (NBS) under radical conditions.
  • Palladium-Mediated Coupling : React brominated adenine with phenethylboronic acid or phenethyl Grignard reagent in the presence of Pd(PPh₃)₄.
  • Workup : Quench reaction, extract organic layer, and purify via HPLC.

Theoretical Advantages :

  • Higher regioselectivity compared to direct alkylation.
  • Scalability for industrial synthesis.

Challenges :

  • Limited precedent for phenethyl coupling at adenine’s 9-position.
  • Requires optimization of catalytic systems.

Protection-Deprotection Strategies

To minimize side reactions, protective groups (e.g., tert-butyloxycarbonyl, BOC) can shield adenine’s reactive sites during alkylation.

Procedure :

  • Protection : Treat adenine with BOC anhydride to block amino groups.
  • Alkylation : React protected adenine with phenethyl bromide under basic conditions.
  • Deprotection : Remove BOC groups using trifluoroacetic acid (TFA).

Benefits :

  • Enhanced reaction specificity.
  • Reduced byproduct formation.

Drawbacks :

  • Additional steps increase synthesis complexity.
  • Potential solvent incompatibility during deprotection.

Reaction Conditions and Reagents

A comparative analysis of reagents and conditions for adenine alkylation is provided in Table 1.

Parameter Direct Alkylation Palladium-Catalyzed Coupling Protection-Deprotection
Base NaH, K₂CO₃ Et₃N, Cs₂CO₃ BOC anhydride
Solvent DMF, THF DMF, Dioxane THF, DCM
Temperature 60–100°C 80–120°C RT to 60°C
Catalyst None Pd(PPh₃)₄, CuI None
Yield (Analogous) 50–70% 60–85% (hypothetical) 65–75%

Critical Analysis of Methods

Direct Alkylation

This method is favored for its simplicity but faces challenges in regioselectivity. Adenine’s 9-position competes with other nucleophilic sites (e.g., N3), necessitating excess halide or prolonged reaction times. For example, in analogous 9-ethyladenine synthesis, yields improved with NaH as a base compared to K₂CO₃.

Palladium-Catalyzed Coupling

While offering precision, this approach requires costly catalysts and ligands. A study on 2-alkynyladenines demonstrated that PdCl₂(PPh₃)₂ and CuI effectively promoted Sonogashira coupling, achieving yields up to 85%. Adapting this to phenethyl groups would require testing ligand systems (e.g., PPh₃ vs. XPhos).

Protection-Deprotection

BOC protection minimizes side reactions but adds steps. For instance, BOC-protected adenine undergoes alkylation more cleanly, though deprotection with TFA may necessitate neutralization to avoid compound degradation.

Data Tables and Case Studies

Comparative Reaction Outcomes

Table 2 summarizes hypothetical and reported data for adenine derivatives.

Compound Method Reagents Yield Reference
9-Ethyladenine Direct Alkylation Ethyl bromide, NaH, DMF 65%
2-Phenylpropargyladenine Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N 78%
This compound Hypothetical Alkylation Phenethyl bromide, K₂CO₃, THF 55–70%

Optimization Strategies

  • Solvent Selection : DMF promotes better solubility for adenine derivatives compared to THF, which may require higher temperatures.
  • Base Choice : NaH enhances deprotonation efficiency but requires anhydrous conditions, while K₂CO₃ is milder but slower.

Wissenschaftliche Forschungsanwendungen

9-Phenylethyl-9H-Adenine hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der primäre Wirkmechanismus von 9-Phenylethyl-9H-Adenine beinhaltet seine Rolle als Adenosin-Rezeptor-Antagonist. Durch die Bindung an Adenosin-Rezeptoren verhindert es, dass Adenosin seine Wirkung entfaltet, was die Modulation der Neurotransmitterfreisetzung, Vasodilatation und die Regulierung der Herzfrequenz umfassen kann. Die Verbindung zielt speziell auf A1, A2A, A2B und A3 Adenosin-Rezeptoren ab, die jeweils eine unterschiedliche Rolle in zellulären Signalwegen spielen .

Ähnliche Verbindungen:

Einzigartigkeit: 9-Phenylethyl-9H-Adenine ist einzigartig durch seine spezifische Substitution an der 9-Position mit einer Phenylethylgruppe, die im Vergleich zu anderen Adenin-Derivaten unterschiedliche pharmakologische Eigenschaften verleiht. Diese Substitution erhöht seine Affinität und Selektivität für bestimmte Adenosin-Rezeptorsubtypen, wodurch es zu einem wertvollen Werkzeug in der Forschung und bei therapeutischen Anwendungen wird .

Wirkmechanismus

The primary mechanism of action of 9-Phenylethyl-9H-adenine involves its role as an adenosine receptor antagonist. By binding to adenosine receptors, it prevents adenosine from exerting its effects, which can include modulation of neurotransmitter release, vasodilation, and regulation of heart rate. The compound specifically targets A1, A2A, A2B, and A3 adenosine receptors, each of which plays a distinct role in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Molecular Weight : The phenethyl group increases molecular weight by ~108 g/mol compared to 9-methyladenine, reducing aqueous solubility.
  • Thermal Stability : 9-Methyladenine exhibits a high melting point (300–302°C), suggesting strong intermolecular interactions . Similar trends are expected for this compound, though crystallographic data for the latter are lacking.

Research Findings and Challenges

  • Crystallographic Insights : 9-Ethyladenine derivatives exhibit defined hydrogen-bonding networks in crystal structures (CCDC 1958269–1958275), stabilizing their conformations . Similar studies on this compound are needed to elucidate its packing efficiency and stability.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 9-Phenethyladenine with high purity for experimental use?

  • Methodology : Follow established protocols for adenosine analog synthesis, starting with phenethylation of adenine derivatives under controlled conditions (e.g., using alkylation agents like phenethyl bromide). Purification via column chromatography and characterization via 1^1H/13^13C NMR and HPLC (≥95% purity) are critical . For novel compounds, provide full spectral data (e.g., HRMS, IR) and elemental analysis .
  • Reproducibility : Document reaction parameters (temperature, solvent, catalyst) meticulously, and cross-validate purity assays with independent techniques (e.g., melting point vs. HPLC retention time) .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Experimental Design : Use cell-based assays (e.g., cytotoxicity in cancer cell lines via MTT assay) and enzyme inhibition studies (e.g., adenosine deaminase activity measured spectrophotometrically). Include positive controls (e.g., known adenosine analogs) and replicate experiments (n ≥ 3) to assess statistical significance .
  • Data Interpretation : Normalize results to baseline activity and report IC50_{50} values with confidence intervals. Compare dose-response curves across assays to identify off-target effects .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

  • Validation Parameters : Assess linearity (R2^2 > 0.99), limit of detection (LOD), limit of quantification (LOQ), intra-/inter-day precision (CV < 15%), and recovery efficiency (80–120%) using spiked samples .
  • Techniques : LC-MS/MS is preferred for sensitivity; include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported efficacy of this compound across different experimental models?

  • Root-Cause Analysis : Compare variables such as cell line origin (e.g., primary vs. immortalized), culture conditions (e.g., serum concentration), and compound stability (e.g., hydrolysis in buffer). Perform meta-analyses of published datasets to identify confounding factors .
  • Experimental Replication : Design a harmonized protocol across labs, sharing reagents and data openly to isolate methodological discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target specificity?

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to adenosine receptors. Validate with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .
  • Synthetic Modifications : Systematically vary substituents (e.g., phenethyl chain length, halogenation) and assess impacts on potency/selectivity. Prioritize derivatives with ≥10-fold selectivity over off-target receptors .

Q. What experimental frameworks are recommended for studying this compound’s pharmacokinetics in vivo?

  • Animal Models : Use rodents for bioavailability studies, with timed blood/tissue sampling. Apply non-compartmental analysis (NCA) for AUC, Cmax_{max}, and half-life calculations .
  • Ethical Compliance : Justify sample sizes via power analysis and adhere to ARRIVE guidelines for reporting animal research .

Data Analysis and Interpretation

Q. How should researchers address variability in high-throughput screening data for this compound?

  • Statistical Rigor : Apply Z-score normalization and robust z-factor thresholds (z’ > 0.5) to filter noise. Use clustering algorithms (e.g., hierarchical clustering) to group compounds with similar activity profiles .
  • Quality Control : Include plate-based controls (e.g., DMSO blanks) and validate hits in orthogonal assays .

Q. What methodologies confirm the mechanistic role of this compound in modulating cellular pathways?

  • Omics Integration : Combine RNA-seq (for transcriptomic changes) and phosphoproteomics (for kinase activity) with pharmacological inhibition. Use pathway enrichment tools (e.g., DAVID, GSEA) to identify affected networks .
  • Knockdown/Overexpression : CRISPR-Cas9 gene editing or siRNA silencing of putative targets (e.g., adenosine receptors) to establish causality .

Ethical and Reproducibility Considerations

  • Data Sharing : Deposit raw datasets in public repositories (e.g., Zenodo) and provide accession numbers in publications .
  • Conflict of Interest : Disclose funding sources and patent filings related to this compound derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.